N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
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Overview
Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring fused to an isoxazole ring, and a cyclobutanecarboxamide group
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may exhibit activities such as antimicrobial, anti-inflammatory, and anticancer effects, making it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
Safety and Hazards
As for the safety and hazards, it’s important to note that this product is not intended for human or veterinary use. It’s for research use only.
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The isoxazole ring can be introduced through the reaction of hydroxylamine with appropriate precursors. Finally, the cyclobutanecarboxamide group is added through amide bond formation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. Catalysts and specific reaction conditions are optimized to maximize yield and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.
Isoxazole derivatives: Compounds containing the isoxazole ring, but with different substituents.
Cyclobutanecarboxamide derivatives: Compounds with the cyclobutanecarboxamide group, but different core structures.
Uniqueness: N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is unique due to its combination of the benzofuran and isoxazole rings, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(11-5-3-6-11)18-10-13-9-16(22-19-13)15-8-12-4-1-2-7-14(12)21-15/h1-2,4,7-9,11H,3,5-6,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMZJGZVJWRDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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